molecular formula C16H19ClN2O3 B2432826 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide CAS No. 1808379-09-0

2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide

Cat. No.: B2432826
CAS No.: 1808379-09-0
M. Wt: 322.79
InChI Key: VXCPMLKVWMSJTR-UHFFFAOYSA-N
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Description

2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide is a synthetic organic compound with a complex structure It features a phenoxy group substituted with acetyl and chloro groups, and an acetamide moiety linked to a cyano and dimethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 4-acetyl-2-chlorophenol and 1-cyano-1,2-dimethylpropylamine.

    Step 1 Formation of Phenoxy Intermediate: The 4-acetyl-2-chlorophenol is reacted with a suitable base (e.g., sodium hydride) to form the phenoxide ion, which is then reacted with chloroacetyl chloride to form 2-(4-acetyl-2-chlorophenoxy)acetyl chloride.

    Step 2 Amide Formation: The intermediate 2-(4-acetyl-2-chlorophenoxy)acetyl chloride is then reacted with 1-cyano-1,2-dimethylpropylamine in the presence of a base (e.g., triethylamine) to form the final product, 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide.

Industrial Production Methods

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The acetyl group can undergo oxidation to form carboxylic acids under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide (NaN₃) for azide substitution, followed by reduction to amine.

Major Products

    Oxidation: Formation of 2-(4-carboxy-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide.

    Reduction: Formation of 2-(4-acetyl-2-aminophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal catalysis for organic transformations.

    Material Science: Incorporated into polymers to enhance thermal and mechanical properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Bioconjugation: Used in the synthesis of bioconjugates for targeted drug delivery.

Medicine

    Pharmaceuticals: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Diagnostics: Used in the development of diagnostic probes for imaging applications.

Industry

    Agrochemicals: Potential use as a herbicide or pesticide due to its bioactive properties.

    Coatings: Incorporated into coatings to provide antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit a kinase involved in cell proliferation, leading to anticancer effects. The molecular targets and pathways would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-acetylphenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide: Lacks the chloro group, which may affect its reactivity and biological activity.

    2-(4-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide: Lacks the acetyl group, potentially altering its chemical properties and applications.

    2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)propionamide: Variation in the acetamide moiety, which could influence its pharmacokinetics and dynamics.

Uniqueness

The presence of both acetyl and chloro groups on the phenoxy ring, along with the cyano and dimethylpropyl groups on the acetamide moiety, makes 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide unique. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

2-(4-acetyl-2-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3/c1-10(2)16(4,9-18)19-15(21)8-22-14-6-5-12(11(3)20)7-13(14)17/h5-7,10H,8H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCPMLKVWMSJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC1=C(C=C(C=C1)C(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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